molecular formula C10H13Cl3N2O2S B2566514 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride CAS No. 1172060-75-1

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride

Cat. No. B2566514
M. Wt: 331.64
InChI Key: HDDCFZNGXFZZJL-UHFFFAOYSA-N
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Description

“1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C10H12Cl2N2O2S HCl and a molecular weight of 331.65 .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Several studies have focused on the synthesis of pharmaceutical intermediates involving piperazine derivatives. Quan (2006) and Li Ning-wei (2006) both describe the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from dichloro-nitrobenzene and piperazine, achieving yields of 48.2% and 53.3%, respectively. These processes involve alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, highlighting the compound's role in pharmaceutical synthesis Quan, 2006; Li Ning-wei, 2006.

Receptor Antagonism and Radioligand Binding

Borrmann et al. (2009) designed, synthesized, and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating potent A2B adenosine receptor antagonism. This study underscores the compound's utility in developing receptor-specific antagonists, with significant implications for therapeutic applications Borrmann et al., 2009.

Development of Therapeutic Agents

Abbasi et al. (2019) synthesized a series of compounds with potential therapeutic applications. Their study demonstrated the inhibitory activity of synthesized compounds against α-glucosidase enzyme, suggesting a potential avenue for diabetes treatment. This research exemplifies the compound's role in the development of new therapeutic agents with specific biochemical activities Abbasi et al., 2019.

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDCFZNGXFZZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride

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